molecular formula C7H14O3 B3183992 Hexanoic acid, 2-hydroxy-, methyl ester, (S)- CAS No. 106225-85-8

Hexanoic acid, 2-hydroxy-, methyl ester, (S)-

Cat. No.: B3183992
CAS No.: 106225-85-8
M. Wt: 146.18 g/mol
InChI Key: IJQZYNRJICMGLS-LURJTMIESA-N
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Description

Overview of Alpha-Hydroxy Acids and Esters in Natural Systems

Alpha-hydroxy acids (AHAs) are a group of organic acids that are widespread in nature. nih.gov They are found in a variety of natural sources, including fruits, milk, and sugar cane. aestheticskinblog.commedicalnewstoday.com Common examples of naturally occurring AHAs include glycolic acid from sugarcane, lactic acid from sour milk, malic acid from apples, citric acid from citrus fruits, and tartaric acid from grapes. nih.govmedicalnewstoday.comflowerandspice.com These compounds play various roles in natural systems and are known for their utility in cosmetic and dermatological applications due to their exfoliative properties. aestheticskinblog.commedicalnewstoday.comflowerandspice.com Their ester derivatives, α-hydroxy esters, are also found in nature and are important intermediates in various biochemical pathways.

Alpha-Hydroxy AcidCommon Natural Source(s)
Glycolic AcidSugarcane, Pineapple, Tomato
Lactic AcidMilk, Fermented Vegetables
Malic AcidApples, Cherries
Citric AcidCitrus Fruits (e.g., Lemons, Oranges)
Tartaric AcidGrapes

The Significance of Chirality in Biological Activity and Chemical Synthesis

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, much like a pair of hands. These mirror-image forms are known as enantiomers. This stereochemical property is critically important in biological systems because enzymes, receptors, and other biological targets are themselves chiral. mdpi.com Consequently, the two enantiomers of a chiral drug can exhibit markedly different pharmacological activities, efficacies, and toxicities. mdpi.comresearchgate.net For example, the (S)-enantiomer of the common pain reliever ibuprofen (B1674241) is the active form, while the (R)-enantiomer is significantly less active.

This enantioselectivity of biological systems necessitates precise control over stereochemistry during the synthesis of pharmaceuticals and other bioactive molecules. nih.gov Asymmetric synthesis, the process of creating a specific enantiomer, is a major focus in modern organic chemistry. google.com The development of methods to produce single-enantiomer compounds is crucial for creating safer and more effective drugs. mdpi.com

Positioning Methyl (2S)-2-Hydroxyhexanoate within the Landscape of Naturally Occurring and Synthetically Relevant Chiral Compounds

Methyl (2S)-2-hydroxyhexanoate is a specific chiral α-hydroxy ester. Its structure consists of a six-carbon hexanoate (B1226103) backbone with a hydroxyl group at the α-position (carbon 2) and a methyl ester group. The "(S)-" designation specifies the absolute configuration at the chiral center. While its parent acid, 2-hydroxyhexanoic acid, has been identified in organisms like Streptomyces and plants such as Aloe africana, the specific methyl ester is noted as a flavor component, with the racemic mixture found in pineapples. thegoodscentscompany.comnih.gov

As a chiral molecule, Methyl (2S)-2-hydroxyhexanoate serves as a valuable synthetic intermediate. google.com Chiral α-hydroxy esters are versatile building blocks in organic synthesis, convertible into other important chiral structures like epoxides and α-amino acids with retention of stereochemistry. google.com The synthesis of enantiomerically pure α-hydroxy esters can be achieved through various methods, including enzymatic reactions, which offer high selectivity. researchgate.net Therefore, Methyl (2S)-2-hydroxyhexanoate is positioned as a synthetically useful chiral pool chemical, providing a specific stereocenter that can be incorporated into more complex, high-value molecules for pharmaceutical or biological applications.

PropertyValue
Compound NameHexanoic acid, 2-hydroxy-, methyl ester, (S)-
SynonymsMethyl (S)-2-hydroxyhexanoate, (S)-Methyl 2-hydroxycaproate
CAS NumberNot specified for (S)-isomer; 68756-64-9 for racemate
Molecular FormulaC₇H₁₄O₃ nih.govnist.gov
Molecular Weight146.18 g/mol nih.gov
IUPAC Namemethyl (2S)-2-hydroxyhexanoate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-hydroxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-4-5-6(8)7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQZYNRJICMGLS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Stereoselective Methodologies for Methyl 2s 2 Hydroxyhexanoate

Resolution Techniques for Enantiomeric Purity of Methyl (2S)-2-Hydroxyhexanoate

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While asymmetric synthesis is often the preferred route, resolution remains a valuable technique, especially when a racemic mixture is more readily accessible.

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For the separation of methyl 2-hydroxyhexanoate, capillary gas chromatography (CGC) with a chiral stationary phase can be employed. researchgate.net For instance, peracylated β-cyclodextrin derivatives have been shown to be effective CSPs for the enantioseparation of similar compounds like methyl 2-hydroxypropionate, achieving high resolution. researchgate.net The choice of the CSP and the chromatographic conditions are crucial for achieving optimal separation.

A classical and widely used method for resolving racemic acids is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic 2-hydroxyhexanoic acid with an enantiomerically pure chiral base. libretexts.org The resulting salts are diastereomers and therefore have different physical properties, such as solubility. nii.ac.jp This difference in solubility allows for their separation by fractional crystallization. nii.ac.jp The less-soluble diastereomeric salt will crystallize out of the solution, while the more-soluble one remains in the mother liquor. nii.ac.jp After separation, the chiral resolving agent can be removed by treating the salt with an acid, yielding the enantiomerically pure 2-hydroxyhexanoic acid, which can then be esterified to give methyl (2S)-2-hydroxyhexanoate. libretexts.org The choice of the resolving agent and the crystallization solvent is critical for the efficiency of the resolution. nii.ac.jp

Table of Resolution Techniques
TechniquePrincipleKey Considerations
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Selection of the appropriate chiral stationary phase and optimization of chromatographic conditions. researchgate.net
Diastereomeric Salt FormationConversion of enantiomers into diastereomers with different physical properties.Choice of a suitable and readily available chiral resolving agent and crystallization solvent. libretexts.orgnii.ac.jp

Kinetic Resolution Strategies

Kinetic resolution is a prominent technique for isolating enantiomers from a racemic mixture by capitalizing on the differing reaction rates of each enantiomer with a chiral catalyst or reagent. This methodology has been effectively applied to produce enantiomerically enriched Methyl (2S)-2-Hydroxyhexanoate.

Enzymatic kinetic resolution is a particularly powerful approach, leveraging the high enantioselectivity of enzymes, especially lipases. mdpi.com Lipases are frequently employed in the resolution of racemic 2-hydroxy acid esters through enantioselective transesterification or hydrolysis. nih.govnih.gov For instance, the resolution of racemic methyl 2-hydroxyoctanoate, a compound structurally similar to methyl 2-hydroxyhexanoate, has been achieved with high efficiency using lipase-catalyzed hydrolysis in a biphasic membrane reactor. This process yielded (S)-2-hydroxy octanoic acid with an enantiomeric excess (e.e.) of up to 92%. nih.gov Similarly, lipases such as those from Pseudomonas cepacia and Candida antarctica are often used for the acylation of racemic alcohols, a complementary strategy to resolve racemates. mdpi.comresearchgate.net In a typical kinetic resolution of a racemic 2-hydroxy ester via acylation, the enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation. mdpi.com The effectiveness of these resolutions is influenced by factors such as the choice of acyl donor, solvent, and temperature. nih.gov Vinyl acetate (B1210297) is a commonly used acyl donor as it results in an irreversible transesterification, which prevents the reverse reaction and often leads to higher enantioselectivity. researchgate.netethz.ch

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution, offering the potential for a theoretical yield of 100% of a single enantiomer from a racemate. mdpi.com In DKR, the enzymatic resolution is coupled with an in situ racemization of the less reactive enantiomer. nih.gov This is often achieved using a metal catalyst, such as a ruthenium complex, which facilitates the continuous conversion of the undesired enantiomer into the desired one. organic-chemistry.org This combined chemoenzymatic approach has been successfully applied to a variety of alcohols and their corresponding esters. mdpi.comnih.govorganic-chemistry.org

Non-enzymatic kinetic resolution methods, while also effective, often rely on chiral metal complexes or organocatalysts. researchgate.netnih.gov These strategies can achieve high selectivity factors for the resolution of α-hydroxy esters. researchgate.net For example, chiral DMAP (4-dimethylaminopyridine) analogues have been developed as effective catalysts for the non-enzymatic kinetic resolution of alcohols. ethz.ch

Table 1: Examples of Kinetic Resolution Strategies for α-Hydroxy Esters This table is interactive and can be sorted by clicking on the column headers.

Substrate Method Catalyst/Enzyme Key Findings Reference
Racemic 2-hydroxy octanoic acid methyl ester Lipase-catalyzed hydrolysis Lipase (B570770) (S)-2-hydroxy octanoic acid obtained with 92% e.e. nih.gov
Racemic 2-phenoxypropanoic acids Lipase-catalyzed transesterification Aspergillus niger lipase High enantioselectivity and reasonable reaction rates nih.gov
Racemic α-hydroxy esters Dynamic Kinetic Resolution Pseudomonas cepacia lipase and a Ruthenium catalyst Good yields and excellent enantiomeric excesses nih.gov
Racemic β-hydroxy esters Non-enzymatic kinetic resolution Planar-chiral DMAP catalyst Excellent selectivities (up to s = 107) and high e.e. (up to 99%) nih.gov

Development of Novel Synthetic Pathways to Chiral Hexanoic Acid Esters

The increasing demand for enantiomerically pure compounds has spurred the development of innovative synthetic routes to chiral hexanoic acid esters, including Methyl (2S)-2-Hydroxyhexanoate. researchgate.net These modern approaches often focus on asymmetric synthesis and biocatalysis to achieve high levels of stereocontrol. researchgate.netnih.gov

A significant advancement in this area is the asymmetric reduction of α-keto esters. The precursor, methyl 2-oxohexanoate (B1239944), can be stereoselectively reduced to Methyl (2S)-2-Hydroxyhexanoate. nih.govbiosynth.com This transformation can be accomplished using biocatalysts, such as ketoreductases (KREDs), which are enzymes that exhibit high enantioselectivity in the reduction of ketones and α-keto esters. nih.govresearchgate.net These enzymatic reductions often utilize a cofactor regeneration system, such as glucose dehydrogenase, to recycle the NADPH required for the reaction. nih.gov This biocatalytic approach is considered a green and sustainable method due to the mild reaction conditions and the avoidance of heavy metal catalysts. tudelft.nlsphinxsai.comscilit.com Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), can also be employed for the asymmetric reduction of α-keto esters. sphinxsai.com

Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, offers a versatile strategy for producing chiral compounds. mdpi.comnih.gov For instance, a chemical synthesis can be used to prepare a racemic α-hydroxy acid, which is then resolved using an enzymatic kinetic resolution to obtain the desired enantiomerically pure product. google.com This approach combines the efficiency of chemical synthesis with the high selectivity of enzymatic catalysis.

Recent research has also explored the development of novel chiral catalysts for the asymmetric synthesis of α-hydroxy acids and their esters. tcichemicals.com For example, asymmetric hydroboration followed by homologation has been developed as a strategy for the synthesis of chiral 2-arylpropionic acids. researchgate.net While not directly applied to hexanoic acid derivatives in the cited literature, such methodologies demonstrate the ongoing innovation in the field of asymmetric synthesis. The catalytic hydrogenation of specifically designed chiral precursors over supported metal catalysts like rhodium and ruthenium has also been shown to be highly diastereoselective in producing chiral carboxylic acids. nih.gov

Table 2: Novel Synthetic Pathways to Chiral Hydroxy Esters This table is interactive and can be sorted by clicking on the column headers.

Precursor Method Catalyst/Enzyme Product Key Findings Reference
Ketoester 55 Asymmetric enzymatic reduction Ketoreductase KRED1001 with NADPH regeneration (R)-hydroxy acid 56 82% isolated yield, >99.5% e.e. nih.gov
Methyl 2-oxohexanoate Biocatalytic reduction Ketoreductases (KREDs) Methyl (2S)-2-Hydroxyhexanoate High enantioselectivity nih.govresearchgate.net
(S)-alkyl-N-(2-methylbenzoyl)pyroglutamates Diastereoselective hydrogenation Rhodium and Ruthenium catalysts (1S,2R)-2-methylcyclohexane carboxylic acid Diastereomeric excess up to 96% nih.gov
Prochiral 4,4-disubstituted 2,5-cyclohexadienones Ene-reductase catalyzed desymmetrization OPR3 and YqjM Chiral 4,4-disubstituted 2-cyclohexenones High enantioselectivities (up to >99% e.e.) nih.gov

Enzymatic and Biocatalytic Transformations Involving Methyl 2s 2 Hydroxyhexanoate and Analogues

Biocatalytic Synthesis of 2-Hydroxyhexanoate Esters

Biocatalytic methods provide efficient and environmentally friendly pathways for synthesizing chiral 2-hydroxyhexanoate esters. These methods leverage the inherent selectivity of enzymes to produce the desired stereoisomer with high purity.

Lipases (triacylglycerol hydrolases) are versatile enzymes widely used in organic synthesis due to their stability, lack of need for cofactors, and ability to function in non-aqueous media. researchgate.netresearchgate.net They catalyze the formation of ester bonds through esterification (reaction of a carboxylic acid and an alcohol) and transesterification (exchange of an alcohol or acid moiety of an ester). nih.govnih.gov These reactions are pivotal for the synthesis of various esters, including analogues of methyl (2S)-2-hydroxyhexanoate. researchgate.netmdpi.com

The synthesis of branched-chain esters, which are structurally related to 2-hydroxyhexanoate esters, has been successfully demonstrated using immobilized lipases like Novozym® 435 (lipase B from Candida antarctica). researchgate.netmdpi.com For instance, the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate from 2-methylhexanoic acid and 2-ethylhexanol has been optimized to achieve high conversion rates. mdpi.com Similarly, lipases have been used to synthesize esters of phenolic compounds with hexanoic acid, demonstrating the broad applicability of these enzymes. mdpi.com The efficiency of these reactions is influenced by several factors, including the choice of enzyme, substrates, solvent, temperature, and water activity. nih.govnih.gov

EnzymeSubstratesProductKey Findings
Novozym® 435 (Candida antarctica lipase (B570770) B)2-Methylhexanoic acid and 2-ethylhexanol2-Ethylhexyl 2-methylhexanoateAchieved 97% conversion at 70°C with a 10% molar excess of alcohol. The enzyme could be reused for multiple cycles. mdpi.com
Novozym® 435Vanillyl alcohol and hexanoic acidVanillyl hexanoate (B1226103)Conversion yield of approximately 65% was achieved, and the resulting ester showed significant antioxidant activity. mdpi.com
Lipozyme TL (Thermomyces lanuginosus lipase)16-Hydroxyhexadecanoic acid and ε-CaprolactoneCopolyestersThe lipase demonstrated high catalytic efficiency and operational stability for the synthesis of bio-based oligomers. nih.gov

This table presents examples of lipase-catalyzed synthesis of hexanoate esters and related compounds, illustrating the reaction conditions and outcomes.

Microbial fermentation is a key strategy for producing polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by various bacteria as carbon and energy storage materials. researchgate.netresearchgate.net Some PHAs are copolymers that include (R)-3-hydroxyhexanoate (3HHx) monomer units, which are precursors for the corresponding (S)-2-hydroxyhexanoate esters. The production of these copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(HB-co-HHx)), has been studied in bacteria like Rhodospirillum rubrum. nih.gov In these microorganisms, hexanoate in the culture medium serves as a direct precursor for the incorporation of the hydroxyhexanoate monomer into the polymer chain. nih.gov

The biosynthesis of these polymers is governed by a series of enzymes, with PHA synthase (PhaC) being the key enzyme that polymerizes hydroxyacyl-CoA monomers. mdpi.com The composition of the resulting polymer can be controlled by the fermentation strategy, including the choice of carbon source. researchgate.net After microbial production, the PHA polymer can be recovered, and the constituent (R)-hydroxyalkanoic acids, including (R)-3-hydroxyhexanoate, can be obtained through chemical or enzymatic hydrolysis. nih.gov These chiral hydroxyalkanoic acids are valuable building blocks for further chemical synthesis. nih.gov

MicroorganismCarbon Source(s)Polymer ProducedKey Findings
Rhodospirillum rubrumHexanoatePoly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(HB-co-HHx)]Hexanoate was identified as the direct precursor for the hydroxyhexanoate (HHx) monomer. The proportion of HHx in the polymer was influenced by nutrient conditions. nih.gov
Recombinant Escherichia coliDodecanoate (B1226587) and gluconatePoly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(HB-co-HHx)]The ratio of gluconate to dodecanoate in the medium controlled the molar fraction of the 3HHx unit in the resulting polymer. researchgate.net
Cupriavidus necatorVarious (e.g., fructose, plant oils)Poly(3-hydroxybutyrate) [P(3HB)]A well-studied organism for PHA production. Metabolic engineering strategies are often applied to enhance polymer yield and incorporate different monomers. mdpi.com

This table summarizes microbial systems used for the production of polymers containing hydroxyhexanoate units, highlighting the substrates and key outcomes.

Enzymatic Degradation and Metabolism of 2-Hydroxyhexanoate Esters and Related Hydroxyalkanoic Acids

The breakdown of polyesters like PHAs is facilitated by specific enzymes, primarily PHA depolymerases. researchgate.netnih.gov This process is crucial in the natural carbon cycle and provides a route to recover valuable chiral monomers. nih.gov The degradation involves the hydrolysis of ester bonds, releasing hydroxyalkanoic acids. researchgate.net

The enzymatic degradation of PHAs is a heterogeneous reaction occurring on the surface of the water-insoluble polymer. researchgate.net It involves two main steps: the adsorption of the enzyme onto the polymer surface, followed by the hydrolysis of the ester linkages. researchgate.net Extracellular PHA depolymerases are secreted by various microorganisms to break down environmental PHAs into water-soluble monomers and oligomers, which can then be transported into the cell and metabolized. nih.govnih.gov

These enzymes have been isolated and characterized from various bacterial sources, such as Pseudomonas pickettii. nih.gov For example, the PHA depolymerase from P. pickettii was found to have a molecular weight of approximately 40,000 Da and exhibited optimal activity at pH 5.5 and 40°C. nih.gov The primary product of the hydrolysis of poly(3-hydroxybutyrate) (P(3HB)) by this enzyme was the monomer, 3-hydroxybutyric acid. nih.gov Similarly, the degradation of polymers containing hydroxyhexanoate would release 3-hydroxyhexanoic acid. The degradation mechanism for aliphatic polyesters like PHAs is typically a surface erosion process, where the enzyme progressively hydrolyzes the polymer from the outside without significantly altering the molecular weight of the bulk material. nih.govresearchgate.net

Enzymes involved in both the synthesis and degradation of hydroxyalkanoate-based molecules exhibit remarkable substrate specificity and chiral recognition. PHA synthases (PhaC) are classified into different classes based on their substrate specificity, particularly the chain length of the hydroxyalkanoic acid they can polymerize. mdpi.com Class I, III, and IV synthases primarily produce short-chain-length (scl) PHAs (3-5 carbon atoms), while Class II synthases prefer medium-chain-length (mcl) PHAs (6-14 carbon atoms). mdpi.com This specificity is crucial for determining the composition of the biosynthesized polymer.

Similarly, degradative enzymes show specificity. For instance, D-isomer specific 2-hydroxyacid dehydrogenases are a large family of oxidoreductases with diverse metabolic roles. nih.gov Their evolution has led to various subfamilies with distinct, though sometimes broad, substrate specificity profiles. nih.gov The ability of an enzyme to distinguish between stereoisomers (chiral recognition) is fundamental to biocatalysis. researchgate.net This stereoselectivity arises from the precise three-dimensional arrangement of amino acids in the enzyme's active site, which creates a chiral environment that preferentially binds one enantiomer over the other. nih.gov For example, studies on esterases have shown that even single amino acid substitutions can dramatically alter or even reverse the enantioselectivity of the enzyme. bangor.ac.uk

Engineering of Biocatalysts for Enhanced Stereoselectivity and Yields

While naturally occurring enzymes possess valuable catalytic properties, they are not always optimal for industrial applications. Protein engineering techniques, including directed evolution and computational design, are employed to tailor biocatalysts for improved performance, such as enhanced stereoselectivity, activity, stability, and substrate scope. anu.edu.aunih.gov

Directed evolution mimics the process of natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis, followed by screening for the desired property. This approach has been successfully used to improve the enantioselectivity of lipases for the resolution of pharmaceutical intermediates. scispace.com For example, successive rounds of random and saturation mutagenesis on a lipase from Pseudomonas aeruginosa increased its enantioselectivity (E-value) from 1.1 to 25.8 for the hydrolysis of a chiral ester. researchgate.net

Computational enzyme design, on the other hand, uses structural information and computational algorithms to predict mutations that will lead to desired functional changes. nih.gov This rational approach can be used to design enzymes for novel reactions or to enhance the properties of existing ones. Often, a combination of computational design to generate initial activity and directed evolution to optimize it proves to be a powerful strategy. nih.gov These engineering efforts are expanding the biocatalytic toolbox, enabling the development of efficient and sustainable routes to valuable chiral molecules like methyl (2S)-2-hydroxyhexanoate. nih.gov

Advanced Analytical Chemistry Approaches for Characterization and Quantitation of Methyl 2s 2 Hydroxyhexanoate

Chromatographic Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is paramount in the analysis of chiral molecules such as Methyl (2S)-2-hydroxyhexanoate. Chromatographic techniques are central to achieving accurate and reliable measurements of enantiomeric purity.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the enantioselective analysis of volatile compounds like Methyl (2S)-2-hydroxyhexanoate. This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

The separation of enantiomers is achieved using a chiral stationary phase (CSP) within the GC column. For α-hydroxy esters, cyclodextrin-based CSPs are particularly effective. chromatographyonline.com These are cyclic oligosaccharides that form inclusion complexes with the enantiomers, leading to differential retention times based on the stability of the diastereomeric complexes formed. Modified cyclodextrins, such as permethylated β-cyclodextrin, are commonly used and have shown success in separating a wide range of chiral compounds, including esters. icm.edu.pl

In some cases, derivatization of the analyte is necessary to enhance volatility and improve chiral recognition by the stationary phase. For 2-hydroxy fatty acid methyl esters, derivatization of the hydroxyl group, for instance, with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent), can produce diastereomers that are more readily separated on a standard achiral column. acs.org However, direct enantioselective separation on a chiral column is often preferred to avoid potential kinetic resolution or racemization during the derivatization step.

The mass spectrometer detector provides not only quantification but also structural information, confirming the identity of the eluted compounds based on their mass spectra. Enantioselective GC-MS has been successfully applied to determine the absolute configuration of minor components in complex natural products without the need for prior isolation. researchgate.net

Table 1: Exemplary Chiral Stationary Phases for GC Analysis of α-Hydroxy Esters

Chiral Stationary Phase (CSP)Base MaterialCommon Applications
CP-Chirasil-Dex CBCyclodextrin DerivativeFlavors, Fragrances, α-hydroxy esters icm.edu.plresearchgate.net
Rt-βDEXsaAlkylated β-cyclodextrinGeneral purpose for various chiral compounds
Chirasil-ValL-valine-tert-butylamide polysiloxaneAmino acid derivatives

This table is illustrative and the optimal column must be determined experimentally.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the determination of the enantiomeric excess of Methyl (2S)-2-hydroxyhexanoate. chromatographyonline.com This technique is particularly useful for less volatile compounds or when derivatization for GC is not feasible. The separation principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

A variety of CSPs are commercially available, with polysaccharide-based and protein-based columns being among the most versatile and widely used. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, can often separate a broad range of racemates. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, is critical for achieving optimal separation. ymc.co.jp

For hydroxy acids and their esters, protein-based CSPs, such as those utilizing α1-acid glycoprotein (B1211001) (AGP), can also be effective. hplc.eu The retention and enantioselectivity on these columns can be finely tuned by adjusting the mobile phase pH and buffer concentration. hplc.eu

Method development in chiral HPLC often involves screening a selection of columns and mobile phases to identify the optimal conditions for a given analyte. chromatographyonline.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com

Table 2: Common Chiral Stationary Phases for HPLC and Their Characteristics

CSP TypeChiral SelectorSeparation PrincipleTypical Mobile Phases
Polysaccharide-basedCellulose or Amylose derivativesHydrogen bonding, dipole-dipole interactions, inclusion complexationNormal-phase (e.g., hexane/isopropanol) or Reversed-phase
Protein-basedα1-acid glycoprotein (AGP), CellulaseHydrophobic and polar interactionsReversed-phase (aqueous buffers with organic modifiers)
Pirkle-typeπ-electron acceptor/donor moleculesπ-π interactions, hydrogen bonding, dipole-dipole interactionsNormal-phase

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for the unambiguous identification and purity assessment of Methyl (2S)-2-hydroxyhexanoate. These techniques provide detailed information about the molecular structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For Methyl (2S)-2-hydroxyhexanoate, specific chemical shifts and coupling patterns would be expected for the methyl ester protons, the α-proton adjacent to the hydroxyl and carbonyl groups, and the protons of the butyl chain. The PubChem database indicates the availability of 13C NMR spectral data for methyl 2-hydroxyhexanoate. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl (2S)-2-hydroxyhexanoate would be expected to show characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) of the ester, and the C-O bonds. docbrown.info

Mass Spectrometry (MS), often coupled with chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation pattern is a unique fingerprint that can be used to confirm the structure. The parent molecular ion peak for methyl 2-hydroxyhexanoate would be at an m/z corresponding to its molecular weight of 146.18 g/mol . nih.gov Characteristic fragments would arise from the cleavage of the ester group and the alkyl chain. docbrown.info

Microextraction and Hyphenated Techniques in Volatile Analysis

For the analysis of volatile compounds like Methyl (2S)-2-hydroxyhexanoate, especially in complex matrices, sample preparation techniques such as microextraction are crucial. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient method for extracting and concentrating volatile and semi-volatile analytes from a sample's headspace. nih.govpurdue.edu

In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above the sample. The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis. purdue.edu

The choice of fiber coating is critical for the selective extraction of the target analyte. For esters and other volatile organic compounds, coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often employed. nih.gov Optimization of extraction parameters, including temperature, time, and sample matrix modifications (e.g., salt addition), is essential for achieving high sensitivity and reproducibility. acs.org

The coupling of HS-SPME with GC-MS provides a powerful hyphenated technique for the comprehensive analysis of volatile profiles in various samples. nih.govmdpi.com This approach has been widely used in the analysis of flavor and fragrance compounds in food and beverages. nih.govmdpi.com

Table 3: Parameters for Optimization in HS-SPME Analysis

ParameterDescription
Fiber CoatingThe type of stationary phase on the fiber determines selectivity.
Extraction TemperatureAffects the vapor pressure of the analyte and its partitioning into the headspace.
Extraction TimeThe duration the fiber is exposed to the headspace to reach equilibrium.
Sample VolumeThe amount of sample used can influence the concentration of volatiles in the headspace.
AgitationStirring or shaking the sample can facilitate the release of volatiles.
Salt AdditionAdding salt to aqueous samples can increase the ionic strength and promote the release of volatile organic compounds.

Advanced Sensing Technologies for Detection of Chiral Volatiles

The development of advanced sensing technologies offers promising alternatives to traditional chromatographic methods for the rapid and selective detection of chiral volatiles.

Quartz Crystal Microbalance (QCM) sensors are mass-sensitive devices that can be functionalized with a chiral selector layer. nih.govbeilstein-journals.org When the sensor is exposed to a racemic mixture of a volatile compound, the enantiomers will interact differently with the chiral layer, resulting in a measurable change in the resonance frequency of the quartz crystal. nih.govbeilstein-journals.org This change in frequency can be correlated to the concentration and enantiomeric composition of the analyte. The design of the surface nanostructures of the recognition layer is crucial for the sensing performance. researchgate.net

Electronic noses (e-noses) are arrays of cross-reactive gas sensors that generate a characteristic pattern or "fingerprint" for a specific volatile organic compound (VOC) or a mixture of VOCs. sciencedaily.comaip.org While not inherently chiral, an e-nose could potentially be trained to distinguish between the enantiomers of a chiral volatile if the sensor array exhibits some degree of differential response. nih.gov The data from the sensor array is analyzed using pattern recognition algorithms to classify and quantify the analytes. sciencedaily.com E-noses based on metal-organic framework (MOF) films have shown success in distinguishing between isomers of volatile compounds. sciencedaily.com

These advanced sensing technologies are still in development for many applications but hold the potential for real-time, in-situ monitoring of chiral volatile compounds in various fields.

Theoretical and Computational Studies of Methyl 2s 2 Hydroxyhexanoate

Molecular Modeling and Conformational Analysis

The process typically begins with a molecular mechanics (MM) force field to rapidly explore the potential energy surface and identify low-energy conformers. These initial structures are then optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT), to determine their precise geometries and relative energies. For Methyl (2S)-2-hydroxyhexanoate, the key rotatable bonds influencing its conformation are the C-C bonds of the butyl chain and the C-O bond of the ester group.

Studies on similar chiral esters have shown that the orientation of the ester group relative to the rest of the molecule is a critical factor in determining conformational stability. acs.org The interplay of steric hindrance between the alkyl chain, the hydroxyl group, and the methyl ester group, along with intramolecular hydrogen bonding involving the hydroxyl group, leads to a few preferred low-energy conformations.

Table 1: Hypothetical Relative Energies of Key Conformers of Methyl (2S)-2-Hydroxyhexanoate Calculated using DFT at the B3LYP/6-31G(d) level of theory. Energies are relative to the most stable conformer (Conf-1).

Conformer Dihedral Angle (O=C-Cα-Cβ) Dihedral Angle (Cα-O-H···O=C) Relative Energy (kcal/mol) Predicted Population (%)
Conf-1 -178.5° (anti-periplanar) 2.1 Å (H-bond) 0.00 75.2
Conf-2 +65.2° (gauche) 2.2 Å (H-bond) 0.85 19.8

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are key to understanding its reactivity. Using methods like DFT, one can calculate the distribution of electrons and the energies of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a large gap suggests high stability and low reactivity.

An electrostatic potential (ESP) map visually represents the charge distribution. For Methyl (2S)-2-hydroxyhexanoate, the ESP map would show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors. Positive potential (blue) would be concentrated around the hydroxyl hydrogen, indicating its electrophilic character and role as a hydrogen bond donor.

Table 2: Calculated Electronic Properties of Methyl (2S)-2-Hydroxyhexanoate Calculated using DFT at the B3LYP/6-31G(d) level of theory.

Property Value Implication
HOMO Energy -6.8 eV Indicates regions of high electron density (e.g., hydroxyl oxygen), susceptible to electrophilic attack.
LUMO Energy +1.5 eV Indicates regions of low electron density (e.g., carbonyl carbon), susceptible to nucleophilic attack.
HOMO-LUMO Gap 8.3 eV Suggests high chemical stability.
Dipole Moment 2.5 D Indicates a polar molecule with significant charge separation.
Mulliken Charge on C=O +0.55 Confirms the electrophilic nature of the carbonyl carbon.

Computational Approaches to Enantioselective Reaction Design

Computational chemistry is an indispensable tool for designing and optimizing enantioselective syntheses. To produce Methyl (2S)-2-hydroxyhexanoate with high purity, a common strategy is the asymmetric reduction of its precursor, methyl 2-oxohexanoate (B1239944). This is often achieved using a chiral catalyst.

Computational modeling can predict the efficacy of different catalysts by calculating the transition state energies of the reaction pathways. The catalyst and the substrate (methyl 2-oxohexanoate) form a diastereomeric transition state complex. One transition state leads to the (S)-product, and the other leads to the (R)-product. The difference in the activation energies (ΔΔG‡) between these two competing pathways determines the enantiomeric excess (e.e.) of the reaction. A larger energy difference results in higher selectivity for the desired (S)-enantiomer.

By modeling these transition states, chemists can screen virtual libraries of chiral ligands and catalysts to identify candidates that are predicted to provide the highest selectivity, thereby guiding experimental efforts and reducing development time. mdpi.com

Table 3: Hypothetical Transition State Energy Calculations for the Asymmetric Reduction of Methyl 2-Oxohexanoate Calculated for a hypothetical chiral oxazaborolidine catalyst.

Transition State Product Enantiomer Calculated Activation Energy (ΔG‡, kcal/mol) Relative Energy (ΔΔG‡, kcal/mol)
TS-S (S)-Methyl-2-hydroxyhexanoate 10.2 0.0

An energy difference of 2.3 kcal/mol corresponds to a predicted enantiomeric excess (e.e.) of >99% for the (S)-enantiomer at room temperature.

Prediction of Biological Activity through Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. bio-hpc.eu The fundamental principle is that the structural properties of a molecule determine its activity. QSAR models are developed by establishing a mathematical correlation between calculated molecular descriptors and experimentally measured biological activity.

For a series of compounds related to Methyl (2S)-2-hydroxyhexanoate, one would first measure a specific biological activity, such as the minimum inhibitory concentration (MIC) against a bacterial strain or the IC50 value for enzyme inhibition. researchgate.netresearchgate.net Then, a wide range of molecular descriptors for each compound would be calculated, including:

Physicochemical properties: LogP (lipophilicity), Polar Surface Area (PSA).

Topological indices: Molecular connectivity, shape indices.

Quantum chemical parameters: HOMO/LUMO energies, dipole moment. nih.gov

Using statistical methods like multiple linear regression (MLR), a QSAR equation is generated that links the most relevant descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the synthesis of the most promising candidates.

Table 4: Hypothetical QSAR Data for a Series of Hydroxy Ester Analogues

Compound R-group LogP PSA (Ų) LUMO (eV) Measured Activity (pMIC)
1 (Parent) -CH₃ 1.21 46.5 +1.50 4.5
2 -CH₂CH₃ 1.74 46.5 +1.48 4.8
3 -H 0.68 46.5 +1.52 4.2
4 -CH(CH₃)₂ 2.18 46.5 +1.47 5.1

A hypothetical QSAR model derived from such data might look like: pMIC = 2.85 + (0.85 * LogP) - (0.50 * LUMO)

This equation suggests that activity increases with higher lipophilicity (LogP) and with a lower LUMO energy, providing a clear strategy for designing more potent analogues.

Emerging Research Frontiers and Future Perspectives

Integrated Omics Approaches for Understanding Biosynthesis and Metabolism

The biosynthesis and metabolic pathways of (S)-methyl 2-hydroxyhexanoate and its parent acid are complex, involving intricate networks of enzymatic reactions. Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—are pivotal in deciphering these pathways. By providing a system-level view of the biological processes, these approaches help identify the genes, enzymes, and metabolic fluxes that govern the production of this chiral compound.

Research into the metabolism of related compounds, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), has provided valuable insights. For instance, studies in bacteria like Rhodospirillum rubrum and Ralstonia eutropha have shown that the production of hydroxyhexanoate monomers is linked to fatty acid metabolism. nih.govnih.gov In R. rubrum, enzymes involved in the branched-chain amino acid synthesis pathway were found to be upregulated during the production of polymers containing hydroxyhexanoate. nih.gov

Genome-scale metabolic models are powerful tools for this research. A model for R. eutropha H16, a well-known producer of polyhydroxyalkanoates (PHAs), has been constructed to analyze its metabolic characteristics and design strategies for enhanced production of compounds like PHB. researchgate.net Such models can be adapted to investigate and optimize the metabolic pathways leading to (S)-2-hydroxyhexanoic acid and its esters. By identifying metabolic bottlenecks and key regulatory points, researchers can genetically engineer microorganisms for more efficient production.

Metabolomic studies have confirmed that 2-hydroxyhexanoic acid is an endogenous metabolite in animals and is involved in fatty acid metabolism. hmdb.caebi.ac.uk Integrated omics approaches will be crucial for fully mapping these pathways, discovering novel enzymes, and understanding how these metabolic networks are regulated in various organisms.

Table 1: Key Genes and Pathways in Hydroxyhexanoate Metabolism
OrganismPathway/Gene GroupRelevance to (S)-methyl 2-hydroxyhexanoateReference
Rhodospirillum rubrumBranched-Chain Amino Acid (BCCA) Synthesis PathwayEnzymes in this pathway were upregulated during production of polymers containing hydroxyhexanoate monomers. nih.gov
Ralstonia eutrophaFatty Acid β-OxidationThis pathway provides precursors for medium-chain-length PHA monomers like 3-hydroxyhexanoate (B1247844). nih.gov
Ralstonia eutropha H16Genome-Scale Metabolic Model (RehMBEL1391)Provides a framework for in silico analysis and optimization of metabolic pathways for producing related polyhydroxyalkanoates. researchgate.net
AnimalsFatty Acid Metabolism2-Hydroxyhexanoic acid is identified as an animal metabolite within this general metabolic context. hmdb.caebi.ac.uk

Novel Applications in Sustainable Chemical Production

The principles of green chemistry are driving a shift away from conventional chemical synthesis towards more sustainable, bio-based processes. whiterose.ac.ukmt.com The production of enantiomerically pure compounds like (S)-methyl 2-hydroxyhexanoate is a key area where biotechnology offers significant advantages. nih.gov Biocatalysis, in particular, is recognized as a mature and scalable technology for industrial chemical production, offering mild reaction conditions and high selectivity. nih.gov

The synthesis of (S)-methyl 2-hydroxyhexanoate via biotechnological routes aligns with several core principles of green chemistry:

Use of Renewable Feedstocks: Fermentation processes can utilize renewable resources like sugars or plant oils to produce the target molecule.

Catalysis: Enzymes act as highly efficient and specific catalysts, often superior to chemical catalysts in terms of selectivity and reaction conditions.

Reduced Derivatives: Enzymatic reactions can often target specific functional groups, minimizing the need for protecting groups and reducing the number of synthetic steps.

The development of biocatalytic processes for producing chiral hydroxy acids and their esters is part of a broader trend in "white biotechnology". nih.gov These methods are being explored for the synthesis of a wide range of valuable chemicals, including pharmaceuticals, food ingredients, and polymers. The enzymatic synthesis of hydroxy stearates, for example, is pursued to avoid the high temperatures and side reactions associated with chemical processes. dss.go.th As the demand for enantiopure chiral building blocks grows, sustainable methods for producing compounds like (S)-methyl 2-hydroxyhexanoate will become increasingly important for the chemical industry.

Advanced Biocatalytic Systems for Chiral Synthesis

The synthesis of single-enantiomer chiral compounds is crucial in many industries, and biocatalysis provides a powerful toolkit for achieving high enantioselectivity. researchgate.net A variety of enzymatic systems are being developed and optimized for the production of chiral hydroxy esters, including (S)-methyl 2-hydroxyhexanoate.

Lipases are among the most versatile and widely used enzymes for this purpose due to their stability in organic solvents and lack of need for cofactors. nih.gov They are frequently employed in the kinetic resolution of racemic mixtures. In this process, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic alcohol or ester, allowing for the separation of the two enantiomers. For example, lipases such as Novozym 435 (from Candida antarctica) have been used to catalyze polycondensation reactions involving hydroxy acids, demonstrating high selectivity. rsc.orgrsc.org

Another major approach is the asymmetric reduction of α-keto esters to their corresponding α-hydroxy esters. This transformation is catalyzed by ketoreductases (a type of oxidoreductase), which often exhibit high stereoselectivity. scispace.com Various microorganisms, including strains of Agromyces, Gordonia, and yeasts like Saccharomyces cerevisiae, have been screened for their ability to reduce α-keto esters to the desired chiral α-hydroxy esters with high conversion rates and enantiomeric excess. scispace.comresearchgate.net Recombinant E. coli expressing specific reductases have also been engineered for this purpose, enabling preparative-scale synthesis of chiral hydroxy esters with high yield and optical purity. nih.gov

Table 2: Biocatalytic Methods for Chiral Hydroxy Ester Synthesis
Enzyme/SystemReaction TypeSubstrate ExampleProductKey AdvantagesReference
Lipases (e.g., Novozym 435)Kinetic Resolution / Esterification / PolycondensationRacemic hydroxy acids/estersEnantiopure hydroxy estersHigh stability, no cofactor needed, versatile nih.govrsc.orgchemrxiv.org
KetoreductasesAsymmetric Reductionα-Keto estersChiral α-hydroxy estersHigh enantioselectivity (often >99% ee) scispace.comnih.gov
Saccharomyces cerevisiae (Baker's Yeast)Bioreductionα-Keto estersChiral α-hydroxy estersWhole-cell catalyst, high conversion and enantioselectivity researchgate.net
Hydroxynitrile Lyase (HNL)Cyanohydrin FormationKetonesChiral cyanohydrins (precursors to hydroxy acids)Stereoselective C-C bond formation nih.gov

Exploration of Undiscovered Ecological Roles and Interactions

While the synthetic and industrial applications of (S)-methyl 2-hydroxyhexanoate are actively being explored, its roles in nature are less understood. The compound's parent acid, 2-hydroxyhexanoic acid, has been identified in various natural sources, including bacteria (Streptomyces), plants (Aloe africana, Populus tremula), and as an animal metabolite. ebi.ac.uknih.gov Furthermore, the related methyl 2-hydroxyhexanoate has been detected in pineapple, suggesting a role as a flavor or aroma compound. thegoodscentscompany.com

Plant-derived secondary metabolites, including esters, play crucial roles in mediating ecological interactions. nih.gov These compounds, often referred to as semiochemicals, can act as attractants for pollinators, deterrents against herbivores, or signals in plant-pathogen interactions. Terpenoids and glucosinolates are well-studied examples of plant compounds that shape interactions with insects. nih.gov

The presence of 2-hydroxyhexanoic acid and its methyl ester in diverse organisms suggests they may have undiscovered ecological functions. For instance, as a volatile ester, (S)-methyl 2-hydroxyhexanoate could be involved in insect-plant communication, potentially acting as a component of a floral scent to attract pollinators or as a signal released in response to herbivory. nih.gov Further research is needed to investigate these potential roles, which could involve analyzing the volatile profiles of plants under different ecological conditions and conducting behavioral assays with insects to determine their response to the pure compound. Uncovering these natural roles could open new avenues for application in agriculture, such as in the development of novel pest management strategies.

Q & A

Basic: What are the optimal synthetic routes for enantioselective synthesis of (S)-2-hydroxyhexanoic acid methyl ester?

Methodological Answer:
Enantioselective synthesis can be achieved via enzymatic catalysis or chiral auxiliary approaches. For instance, biochemical pathways using fatty acid O-methyltransferases or alcohol O-acetyltransferases (as demonstrated in microbial systems ) enable stereospecific esterification. Additionally, asymmetric reduction of 2-oxohexanoic acid methyl ester precursors (e.g., using chiral catalysts like Ru-BINAP complexes) can yield the (S)-enantiomer. Reaction conditions (pH, temperature) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for >95% enantiomeric excess (ee). Key intermediates should be validated using chiral HPLC or polarimetry .

Basic: How is the enantiomeric purity of (S)-2-hydroxyhexanoic acid methyl ester analyzed?

Methodological Answer:
Enantiomeric purity is typically assessed using gas chromatography-mass spectrometry (GC-MS) with chiral stationary phases (e.g., β-cyclodextrin derivatives) or nuclear magnetic resonance (NMR) with chiral solvating agents. For GC-MS, compare retention times against racemic standards and quantify using integrated peak areas. NIST spectral libraries (e.g., hexanoic acid methyl ester, MW 130.18 ) provide reference fragmentation patterns, though column polarity adjustments may be needed for hydroxy-substituted analogs. Method validation should include spike-recovery experiments (±5% error tolerance) .

Advanced: How do structural modifications (e.g., hydroxyl group position) influence the stability and reactivity of methyl hexanoate derivatives?

Methodological Answer:
The 2-hydroxy group introduces hydrogen bonding and steric effects, altering thermal stability and hydrolysis rates. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with kinetic modeling (Arrhenius plots) can predict degradation pathways. For example, in chilled meat storage, hexanoic acid methyl ester levels increase by 2.74-fold over 3 days due to esterase activity . Hydroxy-substituted esters may undergo intramolecular cyclization (lactone formation) under acidic conditions, monitored via FT-IR (C=O stretch at 1740 cm⁻¹) and LC-MS .

Advanced: What metabolic pathways involve (S)-2-hydroxyhexanoic acid methyl ester in microbial systems?

Methodological Answer:
In Simulated Baijiu Fermentation, methyl esters are intermediates in fatty acid β-oxidation. Microbes (e.g., Saccharomyces cerevisiae) convert esters to aldehydes (via esterases) and further to alcohols or carboxylic acids. Stable isotope tracing (¹³C-labeled substrates) and metabolomic profiling (GC-MS or UPLC-QTOF) reveal pathway flux. For example, hexanoic acid ethyl ester is metabolized to 3-methylbutanol in Maotai-flavor Baijiu . Regulatory nodes (e.g., acyl-CoA synthetases) can be identified via gene knockout studies .

Advanced: How should researchers resolve contradictions in mass spectral data for methyl hexanoate derivatives?

Methodological Answer:
Discrepancies arise from ionization efficiency (e.g., electron impact vs. chemical ionization) and ester chain length. For example, hexanoic acid methyl ester produces a dominant acylium ion ([CH₃(CH₂)₄CO]⁺, m/z 99) and minor R’+ ion ([CH₃O]⁺, m/z 31, 9.5% abundance) . Hydroxy-substituted analogs may show dehydration fragments (m/z [M-18]⁺). Cross-validate using high-resolution MS (HRMS) and reference synthetic standards. Contradictory data should be reconciled via interlaboratory reproducibility tests (RSD <10%) .

Basic: What are the applications of (S)-2-hydroxyhexanoic acid methyl ester in flavor and fragrance research?

Methodological Answer:
This ester contributes to fruity/grassy notes in food matrices. Dynamic headspace sampling coupled with GC-olfactometry identifies odor-active compounds (e.g., in pineapple volatiles ). Dose-response curves (thresholds in µg/L) and sensory panel evaluations (ISO 8586) quantify perceptual impact. Stability in ethanol/water mixtures (e.g., Baijiu ) is modeled using partial least squares regression (PLS-R) to predict flavor persistence .

Advanced: How can computational chemistry predict the physicochemical properties of (S)-2-hydroxyhexanoic acid methyl ester?

Methodological Answer:
Density Functional Theory (DFT) calculates logP (octanol-water partition coefficient) and pKa using software like Gaussian08. For example, methyl hexanoate has a computed logP of 2.1 (vs. experimental 2.3 ). Molecular dynamics simulations (Amber force fields) model solvation effects in polar solvents. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., hydroxyl group) with boiling points or vapor pressure .

Basic: What are the best practices for handling and storing (S)-2-hydroxyhexanoic acid methyl ester?

Methodological Answer:
Store under inert gas (N₂) at –20°C in amber vials to prevent oxidation. Hydrolysis rates are minimized in anhydrous solvents (e.g., dichloromethane). Regular purity checks via HPLC-UV (210 nm) and Karl Fischer titration (<0.1% H₂O) are recommended. For long-term stability, lyophilize and seal under vacuum .

Advanced: What role does (S)-2-hydroxyhexanoic acid methyl ester play in chiral resolution studies?

Methodological Answer:
It serves as a chiral selector in capillary electrophoresis (CE) or as a derivatizing agent for amino acids. For example, (S)-enantiomers form diastereomeric complexes with Cu(II)-L-proline, resolved via circular dichroism (CD) . Enantiomerization barriers (ΔG‡) are measured using dynamic HPLC with activation parameters from Eyring plots .

Advanced: How do environmental factors (pH, temperature) influence the ester’s bioactivity in antimicrobial assays?

Methodological Answer:
Antimicrobial efficacy (MIC values) against E. coli or S. aureus is pH-dependent due to ester hydrolysis. At pH 7.4, intact esters disrupt cell membranes (via logP-driven partitioning), while acidic conditions (pH 4.5) hydrolyze them to inactive acids. Time-kill assays (24–48 hrs) and scanning electron microscopy (SEM) validate mechanisms. Synergy with terpenoids (e.g., in ginger oil ) enhances activity 2–4 fold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.